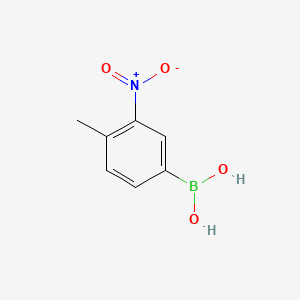

4-Methyl-3-nitrophenylboronic acid

描述

Historical Context and Evolution of Boronic Acid Chemistry

The journey of boronic acids began in 1860 when Edward Frankland first reported the synthesis and isolation of a boronic acid. wikipedia.org However, it was not until the latter half of the 20th century that their true potential in organic synthesis was realized. The groundbreaking work of Suzuki and Miyaura in the late 1970s, demonstrating palladium-catalyzed cross-coupling reactions between organoboron compounds and organic halides, marked a pivotal moment. wiley-vch.denih.govlibretexts.org This discovery has since evolved into one of the most robust and widely used methods for carbon-carbon bond formation. libretexts.org Over the past few decades, the field has expanded dramatically, with the development of numerous new boronic acids and esters, and their application in increasingly complex synthetic challenges. wiley-vch.de

Fundamental Principles of Arylboronic Acid Reactivity

The reactivity of arylboronic acids is governed by the unique properties of the boron atom. Structurally, they are trivalent compounds with a vacant p-orbital on the sp2-hybridized boron atom, making them Lewis acids. wikipedia.orgwiley-vch.de This Lewis acidity allows them to interact with Lewis bases, a key feature in their chemical behavior. wikipedia.orgmolecularcloud.org In the presence of a base, arylboronic acids can form a tetrahedral boronate species, which is crucial for the transmetalation step in the Suzuki-Miyaura coupling reaction. acs.org

Positioning of Nitrophenylboronic Acid Derivatives within the Arylboronic Acid Landscape

Nitrophenylboronic acids, including the subject of this article, represent a specific and important subclass of arylboronic acids. The presence of a strong electron-withdrawing nitro group significantly impacts their chemical properties. This often makes them valuable substrates in cross-coupling reactions where electron-deficient partners are required. nih.gov

The nitration of phenylboronic acid to produce nitrophenylboronic acids can be a challenging process, often leading to a mixture of ortho and meta isomers, with the para isomer being a minor product. The carbon-boron bond can be sensitive to the strongly electrophilic conditions of nitration. This highlights the specialized synthetic considerations required for these derivatives.

Kinetic studies have shown that nitrophenylboronic acids can exhibit high reactivity in certain reactions. For instance, 3-nitrophenylboronic acid has been shown to react with glycols at a significantly faster rate than its corresponding boronate ion. nih.gov This underscores the distinct reactivity profile conferred by the nitro substituent.

Research Significance and Future Trajectories of 4-Methyl-3-nitrophenylboronic Acid Studies

This compound is a valuable building block in organic synthesis. chemicalbook.comsigmaaldrich.com Its specific substitution pattern, with both a methyl and a nitro group on the phenyl ring, allows for the introduction of this particular motif into a wide range of molecules.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 80500-27-2 chemicalbook.comsigmaaldrich.comechemi.com |

| Molecular Formula | C7H8BNO4 echemi.com |

| Molecular Weight | 180.95 g/mol sigmaaldrich.comechemi.com |

| Melting Point | 265-270 °C chemicalbook.comsigmaaldrich.comechemi.com |

This table is interactive. Click on the headers to sort.

Current research applications of this compound include its use as a reactant in:

The preparation of inhibitors of lactate (B86563) dehydrogenase for potential applications in cancer cell proliferation studies. chemicalbook.comsigmaaldrich.com

Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. chemicalbook.comsigmaaldrich.com

The preparation of imidazothiazoles as inhibitors of iodide efflux in thyrocytes. chemicalbook.comsigmaaldrich.com

The future of research involving this compound and its derivatives will likely focus on the development of novel synthetic methodologies that leverage its unique reactivity. This includes its application in the synthesis of new pharmaceutical compounds and advanced materials. The continued exploration of its reaction kinetics and mechanisms will provide deeper insights into the fundamental principles of boronic acid chemistry, paving the way for more efficient and selective chemical transformations.

属性

IUPAC Name |

(4-methyl-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASVXBRTNVFKFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378514 | |

| Record name | 4-Methyl-3-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80500-27-2 | |

| Record name | 4-Methyl-3-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-nitrobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 3 Nitrophenylboronic Acid and Analogous Structures

Established Synthetic Routes to 4-Methyl-3-nitrophenylboronic Acid

Classical Approaches via Nitro-Substitution Reactions

The direct nitration of a pre-existing arylboronic acid represents a classical and straightforward approach to nitro-substituted derivatives. In the case of this compound, this would conceptually involve the nitration of 4-methylphenylboronic acid. However, this method is fraught with challenges, primarily the susceptibility of the carbon-boron bond to cleavage under the harsh acidic conditions of nitration, a phenomenon known as protodeborylation. This can lead to the formation of undesired byproducts like nitro- and dinitrotoluenes, significantly reducing the yield of the target boronic acid.

Historically, the nitration of phenylboronic acid itself has been shown to produce a mixture of ortho- and meta-nitrophenylboronic acid, with the para isomer being a minor byproduct. The reaction conditions, particularly temperature, play a crucial role in the isomeric distribution and the extent of protodeborylation. Low temperatures, often down to -40°C, are typically employed to mitigate the cleavage of the C-B bond . Despite these precautions, the formation of boric acid and nitrobenzene as byproducts is common . The electron-donating nature of the methyl group in 4-methylphenylboronic acid can further activate the aromatic ring, potentially increasing its reactivity towards both nitration and protodeborylation.

A multi-step sequence starting from tolylboronic acid has been described for the preparation of a related compound, 4-amino-3-nitrophenylboronic acid, which involves a low-temperature nitration as a key step . This suggests that while challenging, the direct nitration of a substituted phenylboronic acid is a viable, albeit often low-yielding, strategy.

| Starting Material | Reagents | Key Conditions | Major Products | Challenges |

| 4-Methylphenylboronic acid | Nitrating agent (e.g., HNO₃/H₂SO₄) | Low temperature (e.g., -40°C) | This compound, Isomeric byproducts | Protodeborylation, Low yields, Isomer separation |

Synthesis via Organometallic Intermediates and Borate Esters

A more reliable and widely employed method for the synthesis of arylboronic acids, including this compound, involves the use of organometallic intermediates. This approach typically starts with an appropriately substituted aryl halide, such as 4-bromo-2-nitrotoluene or 4-chloro-2-nitrotoluene.

The aryl halide is first converted into an organometallic reagent, either an organolithium compound via lithium-halogen exchange or a Grignard reagent by reaction with magnesium metal. This organometallic species is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to afford the desired boronic acid.

Organolithium Route: The reaction of an aryl halide with a strong organolithium base, such as n-butyllithium, at very low temperatures (typically -78°C) generates the corresponding aryllithium species. This is then quenched with a trialkyl borate.

Grignard Route: The formation of a Grignard reagent from an aryl halide and magnesium is a well-established process. The subsequent reaction with a trialkyl borate follows a similar pathway to the organolithium route. The Grignard reaction is often preferred for its milder reaction conditions compared to the use of highly reactive organolithium reagents.

These organometallic routes offer significant advantages over direct nitration, including higher yields and greater regiochemical control, as the position of the boronic acid group is determined by the starting halide.

| Precursor | Organometallic Reagent | Borating Agent | Product | Key Advantages |

| 4-Bromo-2-nitrotoluene | n-Butyllithium | Trialkyl borate | This compound | High regioselectivity, Good yields |

| 4-Bromo-2-nitrotoluene | Magnesium | Trialkyl borate | This compound | Milder conditions than organolithium route |

Flow Chemistry Advancements in Arylboronic Acid Synthesis

The application of continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as enhanced safety, improved reaction control, and scalability. For the synthesis of arylboronic acids, particularly those involving hazardous reagents or exothermic reactions like nitration and organometallic chemistry, flow reactors provide a safer and more efficient alternative to traditional batch processes.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for minimizing side reactions like protodeborylation in nitration reactions. The small reactor volumes inherent to flow systems mitigate the risks associated with handling explosive intermediates and managing highly exothermic processes nih.govewadirect.com.

In the context of organometallic routes, flow chemistry allows for the rapid generation and immediate consumption of highly reactive species like aryllithium or Grignard reagents, minimizing their decomposition. This can lead to higher yields and purer products. For instance, a continuous flow setup for organolithium chemistry has demonstrated the synthesis of various building blocks, including boronic acids, with reaction times on the order of seconds and high throughput organic-chemistry.org. The efficient mixing and heat transfer in flow reactors are particularly beneficial for these sensitive reactions.

Contemporary and Environmentally Benign Synthetic Protocols

Palladium-Catalyzed Coupling Strategies for Aryl Carbonyl Compounds

While the direct conversion of aryl carbonyl compounds to arylboronic acids is not a standard transformation, palladium-catalyzed cross-coupling reactions of aryl halides or triflates with a boron source are a cornerstone of modern organic synthesis for accessing arylboronic acids and their esters. The most prominent of these is the Miyaura borylation, which typically involves the reaction of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a suitable precursor would be 4-bromo-2-nitrotoluene or 4-chloro-2-nitrotoluene. The reaction tolerates a wide range of functional groups, including the nitro group. The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

Recent advancements in this area have focused on the development of more active and robust catalyst systems that can operate under milder conditions and with lower catalyst loadings. The use of specialized phosphine ligands has been instrumental in improving the efficiency and scope of these reactions.

| Aryl Halide | Boron Source | Catalyst System | Product | Key Features |

| 4-Bromo-2-nitrotoluene | Bis(pinacolato)diboron | Palladium catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos) + Base (e.g., KOAc) | 4-Methyl-3-nitrophenylboronate ester | High functional group tolerance, Good yields, Milder conditions |

One-Pot Preparative Procedures Utilizing Readily Available Precursors

The development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For the synthesis of this compound, a one-pot approach could involve the in-situ generation of an organometallic intermediate from an aryl halide followed by borylation.

A particularly attractive one-pot strategy is the tandem palladium-catalyzed borylation/Suzuki coupling. While the final product of this sequence is a biaryl compound, the initial borylation step to form the boronic ester intermediate is a key component. By adapting this methodology, it is possible to perform the borylation of a suitable precursor like 4-bromo-2-nitrotoluene and then, instead of proceeding with a cross-coupling, simply hydrolyze the intermediate boronate ester in the same pot to yield this compound.

Furthermore, the concept of a one-pot nitration and borylation of a simple starting material like toluene presents an intriguing, though challenging, prospect. This would require careful control of reaction conditions to achieve the desired regioselectivity for both the nitration and the subsequent introduction of the boronic acid group.

Environmentally benign approaches to the synthesis of arylboronic acids are gaining increasing attention. These methods often focus on the use of greener solvents (such as water), less toxic reagents, and more energy-efficient processes. For example, methods for the hydroxylation of arylboronic acids using environmentally friendly oxidants like hydrogen peroxide or even air (O₂) in water have been developed researchgate.netrsc.orgacs.org. While these examples relate to the transformation of boronic acids rather than their synthesis, they highlight the trend towards greener chemistry in this field. The development of catalytic systems that can operate in aqueous media for borylation reactions is an active area of research.

Transition Metal-Catalyzed Aromatic C-H Borylation

A powerful and increasingly prevalent method for the synthesis of arylboronic esters is the direct C-H borylation of arenes, catalyzed by transition metals. nih.govscispace.com This approach offers an atom-economical alternative to traditional methods by directly converting a C-H bond to a C-B bond, avoiding the need for pre-functionalized starting materials like organic halides. nih.gov

Iridium-based catalysts are particularly prominent in this field. acs.orgresearchgate.netresearchgate.net Typically, an iridium precursor such as [Ir(cod)OMe]₂ is combined with a specific ligand, often a bipyridine derivative, to form the active catalytic species. The reaction then proceeds by reacting the aromatic substrate with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). nih.gov

The regioselectivity of C-H borylation is a key challenge and is generally governed by a combination of steric and electronic effects. researchgate.net For a substrate like 4-nitrotoluene, the catalyst would need to selectively activate a C-H bond. Steric hindrance often directs the borylation to the least hindered position on the aromatic ring. The electronic nature of the substituents also plays a role, though it is often secondary to sterics in many iridium-catalyzed systems. The development of specialized ligands can override these innate tendencies to achieve selectivity at otherwise disfavored positions, such as the meta-position. researchgate.netresearchgate.net

Table 1: Key Reagents in Iridium-Catalyzed C-H Borylation

| Reagent Name | Formula | Role |

|---|---|---|

| Bis(pinacolato)diboron | B₂pin₂ | Boron Source |

| Pinacolborane | HBpin | Boron Source |

| [Ir(cod)OMe]₂ | C₁₈H₃₀Ir₂O₂ | Iridium Precursor |

Halogen-Lithium Exchange Reactions in Boronic Acid Synthesis

A classic and robust method for preparing arylboronic acids involves the use of organolithium reagents generated via halogen-lithium exchange. wikipedia.orgnih.gov This multi-step process begins with an appropriately substituted aryl halide, for instance, 4-bromo-2-nitrotoluene.

The core of the method is the exchange reaction, where the aryl halide is treated with an alkyllithium reagent, typically n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. wikipedia.orgorgsyn.orgnih.gov This step rapidly and efficiently swaps the halogen atom (usually bromine or iodine) for a lithium atom, generating a highly reactive aryllithium intermediate. wikipedia.orgias.ac.in The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

The newly formed aryllithium species is then treated in situ with an electrophilic boron source. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common choices. The aryllithium attacks the electrophilic boron atom, forming a boronate complex. The final step is an acidic aqueous workup, which hydrolyzes the boronate ester to yield the desired boronic acid. nih.gov This method's primary advantage is its well-defined regiochemistry, as the boron functional group is installed precisely at the position of the original halogen atom. ias.ac.in

Mechanistic Aspects and Optimization in Synthetic Pathways

The successful synthesis of this compound is contingent on overcoming several mechanistic hurdles. These include controlling regioselectivity during aromatic substitution, ensuring the stability of key chemical bonds under harsh reaction conditions, and refining catalytic systems for optimal performance.

Regioselectivity Challenges in Nitration Processes

The synthesis of the target molecule often begins with the nitration of toluene. Electrophilic aromatic substitution on toluene by the nitronium ion (NO₂⁺) is strongly directed by the methyl group, which is an activating, ortho, para-director. cerritos.edu Conventional nitration of toluene using a mixture of nitric acid and sulfuric acid typically yields a mixture of isomers, with the approximate distribution being 57% ortho-nitrotoluene, 39% para-nitrotoluene, and only about 4% meta-nitrotoluene. uncw.edu

Achieving the desired 3-nitro substitution pattern on a 4-methyl-substituted ring is therefore a significant regiochemical challenge. Direct nitration of p-toluic acid or its derivatives followed by further chemical manipulation is one potential route, but controlling the position of the incoming nitro group remains a central problem. The use of shape-selective catalysts, such as certain zeolites, has been explored to enhance the production of specific isomers, particularly the para-isomer, by leveraging steric constraints within the catalyst's pores. uncw.eduias.ac.in However, selectively forming the meta-nitro product in high yield from toluene remains a difficult transformation. Trajectory-based molecular dynamics simulations suggest that selectivity is decided late in the reaction pathway and is influenced by solvent and counterion reorganization. nih.govnih.gov

Stability Considerations of the Boron-Carbon Bond under Electrophilic Conditions

The carbon-boron (C-B) bond in arylboronic acids is susceptible to cleavage under various conditions, particularly strong electrophilic or oxidative conditions. amerigoscientific.com This instability, often manifesting as protodeboronation (replacement of the boronic acid group with a hydrogen atom), can be a significant issue, especially during reactions like nitration if it were to be performed on the phenylboronic acid moiety directly.

The C-B bond's sensitivity to electrophiles was demonstrated in early studies involving brominolysis. Research has shown that electron-withdrawing substituents on the aromatic ring can stabilize the C-B bond towards certain types of cleavage, whereas electron-donating groups tend to make it more labile. However, the conditions for nitration (concentrated acids) are harsh and can promote C-B bond cleavage. For this reason, the nitration step is almost always performed on the aromatic precursor before the boronic acid group is introduced.

The stability of the boronic acid is also pH-dependent. In aqueous solutions, an equilibrium exists between the neutral, trigonal planar boronic acid and an anionic, tetrahedral boronate species. nih.gov This equilibrium is influenced by the pH of the solution and the pKa of the boronic acid, which in turn is affected by the electronic nature of the substituents on the aryl ring. nih.gov

Catalytic System Development and Ligand Design in Borylation Reactions

In transition metal-catalyzed C-H borylation, the design of the ligand coordinated to the metal center is paramount for controlling reactivity and selectivity. nih.govresearchgate.net For iridium-catalyzed reactions, simple bipyridine ligands often favor borylation at the most sterically accessible C-H bond. However, modern synthetic challenges require more sophisticated control over regioselectivity.

Ligand design has evolved to address these challenges, enabling selective borylation at positions that are sterically hindered or electronically disfavored. nih.govresearchgate.net Strategies include:

Steric Control: Employing bulky ligands can block access to certain C-H bonds, thereby directing the catalyst to less hindered positions. This is a common strategy for achieving meta-selective borylation on 1,3-disubstituted arenes. nih.gov

Electronic Tuning: Modifying the electronic properties of the ligand can alter the reactivity of the iridium center, influencing the rate and selectivity of the C-H activation step.

Directing Groups: While not always desirable, ligands can be designed to interact with directing groups on the substrate through non-covalent interactions, guiding the catalyst to a specific C-H bond. researchgate.net

Recent research has led to the development of novel ligand frameworks, such as dipyridyl hydrazones and 2-aminophananthrolines, that can generate catalysts with enhanced activity and unique selectivity profiles compared to standard systems like those using 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). acs.orgnih.govnih.gov This continuous development is crucial for expanding the scope of C-H borylation to include a wider range of complex and electronically diverse substrates. researchgate.net

Reactivity Profiles and Reaction Mechanisms of 4 Methyl 3 Nitrophenylboronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

4-Methyl-3-nitrophenylboronic acid is a versatile reagent in transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are central to modern organic synthesis, enabling the construction of complex molecules from simpler precursors.

The Suzuki-Miyaura Coupling Reaction: General Principles and Specificity with this compound

The Suzuki-Miyaura coupling reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. tcichemicals.comlibretexts.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. libretexts.org this compound, as an organoboron species, is a key participant in this reaction, allowing for the introduction of the 4-methyl-3-nitrophenyl moiety into a variety of organic structures.

The presence of the electron-withdrawing nitro group on the phenyl ring of this compound can influence its reactivity in the Suzuki-Miyaura coupling. Generally, arylboronic acids with electron-withdrawing groups can be more susceptible to side reactions such as protodeboronation, especially under basic conditions. wikipedia.org However, these groups can also facilitate certain steps in the catalytic cycle.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex (Pd⁰L₂), forming a palladium(II) intermediate (R¹-PdII(L)₂-X). This step is often the rate-determining step of the reaction. libretexts.org The reactivity of the organic halide typically follows the order I > Br > OTf >> Cl. tcichemicals.com

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. The boronic acid is first activated by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This boronate then reacts with the palladium(II) complex (R¹-PdII(L)₂-X) to generate a new palladium(II) intermediate (R¹-PdII(L)₂-R²) and displaces the halide.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex to form the desired coupled product (R¹-R²). This step regenerates the palladium(0) catalyst, which can then enter another catalytic cycle.

The choice of ligand and palladium precursor is crucial for the success and efficiency of the Suzuki-Miyaura coupling. Ligands stabilize the palladium catalyst, influence its reactivity, and can modulate the rates of the individual steps in the catalytic cycle. For coupling reactions involving electron-deficient boronic acids like this compound, or with less reactive aryl chlorides, the use of bulky and electron-rich phosphine ligands is often necessary.

Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium on carbon (Pd/C). These are often used in combination with phosphine ligands such as triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), or more specialized biaryl phosphine ligands like SPhos and XPhos. The latter are particularly effective for challenging coupling reactions.

The following table illustrates typical catalyst systems employed in Suzuki-Miyaura couplings of arylboronic acids with various aryl halides.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 |

| 4-Chloroanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 92 |

| 1-Bromo-3-nitrobenzene | 4-Methylphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | 88 |

| 4-Iodobenzonitrile | This compound (representative) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 85-95 (expected) |

A significant advantage of the Suzuki-Miyaura reaction is its high functional group tolerance. tcichemicals.com The reaction is compatible with a wide range of functional groups, including esters, ketones, aldehydes, nitriles, and even nitro groups, as is present in this compound. This tolerance allows for the synthesis of complex molecules without the need for extensive protecting group strategies.

Chemoselectivity can be achieved by exploiting the different reactivities of various organic halides. For instance, in a molecule containing both a bromide and a chloride, the Suzuki-Miyaura coupling can often be performed selectively at the more reactive C-Br bond. Similarly, the reaction conditions can be tuned to favor coupling at one position over another in polyhalogenated substrates.

Other Metal-Catalyzed Carbon-Carbon, Carbon-Oxygen, and Carbon-Nitrogen Bond Formations

Besides the palladium-catalyzed Suzuki-Miyaura reaction, this compound can participate in other metal-catalyzed cross-coupling reactions. Of particular importance is the copper-catalyzed Chan-Lam coupling for the formation of carbon-heteroatom bonds.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a reaction between an arylboronic acid and an amine or an alcohol to form a C-N or C-O bond, respectively. organic-chemistry.orgnrochemistry.com This reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate (Cu(OAc)₂), and can often be performed under mild conditions, open to the air. organic-chemistry.org

The proposed mechanism for the Chan-Lam coupling involves the formation of a copper-aryl intermediate. A copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate is thought to undergo reductive elimination to yield the desired aryl ether or aryl amine.

The following table provides representative examples of Chan-Lam coupling reactions.

| Arylboronic Acid | Coupling Partner | Catalyst | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Aniline | Cu(OAc)₂ | CH₂Cl₂ | Diphenylamine | 90 |

| 4-Methoxyphenylboronic acid | Phenol | Cu(OAc)₂ | CH₂Cl₂ | 4-Methoxydiphenyl ether | 85 |

| This compound (representative) | Piperidine | Cu(OAc)₂ | MeOH | N-(4-Methyl-3-nitrophenyl)piperidine | 70-85 (expected) |

| This compound (representative) | Methanol | Cu(OAc)₂ | CH₂Cl₂ | 1-Methoxy-4-methyl-3-nitrobenzene | 65-80 (expected) |

Non-Cross-Coupling Reactivity of Arylboronic Acids

While highly valued for their role in cross-coupling reactions, arylboronic acids can undergo other transformations. One of the most significant non-cross-coupling reactions is protodeboronation .

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This is often an undesired side reaction in Suzuki-Miyaura couplings, as it consumes the boronic acid and reduces the yield of the desired product. The propensity for protodeboronation is influenced by the reaction conditions (e.g., temperature, pH) and the electronic nature of the arylboronic acid. wikipedia.org Arylboronic acids bearing electron-withdrawing groups, such as the nitro group in this compound, are generally more susceptible to protodeboronation, particularly in basic aqueous media. researchgate.net

Another potential, though less common, non-cross-coupling reaction for arylboronic acids is decarboxylation . This reaction is more relevant to aryl carboxylic acids, which can be precursors to arylboronic acids. However, under certain conditions, particularly in the presence of specific catalysts, boronic acids can participate in reactions that result in the loss of the boronic acid group. In some cases, arylboronic acids have been used to catalyze reactions such as dehydrative C-alkylation, where they are regenerated, but this highlights their broader reactivity beyond just cross-coupling. nih.gov

Formation of Boronate Esters and Adducts with Polyols and Glycols

Arylboronic acids, including this compound, are known for their ability to reversibly react with polyols and glycols to form cyclic boronate esters. utwente.nlwiley-vch.deacs.org This reaction is a fundamental aspect of their chemistry and is the basis for their use in sensors and other biomedical applications. acs.org The formation of these esters involves the creation of a five- or six-membered ring, with dioxaborolanes (from 1,2-diols) and dioxaborinanes (from 1,3-diols) being the most common structures. wiley-vch.de

The mechanism of boronate ester formation is an equilibrium process. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. acs.org The reaction with a diol can proceed from either form, resulting in the formation of the cyclic ester and water. utwente.nl The stability of the resulting boronate ester is influenced by several factors, including the pH of the solution and the structure of both the boronic acid and the diol. acs.org

The presence of electron-withdrawing substituents on the phenyl ring, such as the nitro group in this compound, lowers the pKₐ of the boronic acid. pnas.org This decrease in pKₐ facilitates the formation of the tetrahedral boronate ion at a lower pH, which can enhance the binding affinity towards diols, particularly at or near physiological pH. acs.orgnih.gov The reaction is generally considered to occur in two steps, with the first step being the rate-determining step. rsc.org

Kinetic studies on the closely related 3-nitrophenylboronic acid with ethylene (B1197577) glycol and propylene (B89431) glycol have provided significant insights. These studies revealed that the neutral boronic acid (ArB(OH)₂) is substantially more reactive than its conjugate boronate ion (ArB(OH)₃⁻). The rate constants for the reaction of the neutral 3-nitrophenylboronic acid were found to be at least 10³ times larger than those for the corresponding boronate ion, highlighting the high reactivity of the trigonal form in these esterification reactions. acs.org

Borono-Deamination Reactions for Derivatization

Borono-deamination is a synthetic route for the preparation of arylboronic acids or their esters from the corresponding aromatic amines. This transformation provides a valuable method for introducing the boronic acid functional group, often under mild conditions suitable for late-stage functionalization of complex molecules. nih.govfrontiersin.org The process typically involves the conversion of an aniline derivative into a diazonium salt, which then reacts with a boron source, such as bis(pinacolato)diboron (B₂pin₂), to yield the desired boronic acid ester. nih.govfrontiersin.org

A developed method utilizes tert-butyl nitrite for the in situ formation of the diazonium salt from the aromatic amine, which then undergoes borylation. frontiersin.org For a model reaction using 4-nitroaniline, initial tests with B₂pin₂ and tert-butyl nitrite yielded the borylated product, but also a significant amount of the proto-deaminated side product (nitrobenzene). nih.govfrontiersin.org The reaction efficiency was found to be highly dependent on the solvent and the presence of a catalyst. nih.gov

The use of a Lewis acid catalyst, particularly tris(pentafluorophenyl)borane [B(C₆F₅)₃], was shown to markedly improve the reaction. nih.gov The catalyst allows the reaction to proceed at lower temperatures and with shorter reaction times, which significantly increases the yield of the desired boronic acid ester while minimizing the formation of the benzene (B151609) side product. nih.gov This catalyzed method is characterized by its mild conditions, broad substrate scope, and high yields, making it a powerful tool for synthesizing arylboronic acid esters that can be used in subsequent chemical transformations. frontiersin.org

Regioselective Ipso-Substitution Reactions, including Ipso-Iodination

The boronic acid group in arylboronic acids is susceptible to replacement by other functional groups in a process known as ipso-substitution. This reaction is highly regioselective, as the substitution occurs specifically at the carbon atom to which the boronic acid moiety is attached. This provides a reliable method for introducing a variety of substituents onto an aromatic ring. nih.gov

Ipso-iodination is a prominent example of this type of reaction, allowing for the synthesis of aryl iodides from arylboronic acids. rsc.org A mild and efficient protocol for this transformation uses N-iodomorpholinium iodide (NIMI), generated in situ from morpholine and molecular iodine, as the iodinating agent. rsc.org The reaction conditions are generally mild, and the addition of a catalytic amount of a copper salt, such as copper(I) iodide (CuI), can enhance the reaction rate and significantly improve the yield. rsc.orgrsc.org

The effectiveness of this reaction has been demonstrated on 3-nitrophenylboronic acid, a close structural analog of this compound. Studies on this substrate showed that the choice of solvent and copper catalyst has a profound impact on the reaction's success. Methanol was found to be a superior solvent compared to dichloromethane (DCM), acetonitrile (B52724) (MeCN), or dimethylformamide (DMF). rsc.org While several copper salts could catalyze the reaction, CuI and CuCl provided nearly quantitative yields. rsc.org

Table 1: Effect of Solvents and Copper Salts on the Ipso-Iodination of 3-Nitrophenylboronic Acid

| Entry | Solvent | Copper Salt (CuX) | Yield (%) |

|---|---|---|---|

| 1 | MeOH | CuI | >99 |

| 2 | MeOH | CuCl | 99 |

| 3 | MeOH | Cu₂O | 80 |

| 4 | MeOH | CuSO₄·H₂O | 94 |

| 5 | MeOH | Cu(OAc)₂ | 89 |

| 6 | DCM | CuI | 10 |

| 7 | MeCN | CuI | 59 |

| 8 | DMF | CuI | Trace |

Besides iodination, ipso-nitration is another important transformation. This reaction allows for the direct replacement of the boronic acid group with a nitro group. organic-chemistry.org A mixture of a nitrate salt (e.g., AgNO₃) and chlorotrimethylsilane can serve as an efficient and regioselective nitrating agent for arylboronic acids, producing the corresponding nitroarenes in good yields. organic-chemistry.orgnih.gov This method is particularly useful as it avoids the harsh, strongly oxidizing conditions of traditional nitrating agents. organic-chemistry.org

Amidation Reactions Mediated by Arylboronic Acids

Arylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, a fundamental transformation in organic synthesis. nih.govcatalyticamidation.info This method avoids the need for stoichiometric activating agents, thereby reducing waste. catalyticamidation.info Boron-based systems, including boric acid and various boronic acids, facilitate the dehydration reaction between the carboxylic acid and the amine to form the amide bond. nih.gov

The catalytic cycle is believed to involve the formation of boron-containing intermediates. rsc.org While the precise mechanism has been a subject of investigation, it is proposed that the boronic acid reacts with the carboxylic acid to form an acyloxyboron intermediate. This intermediate is more electrophilic than the original carboxylic acid, making it more susceptible to nucleophilic attack by the amine. rsc.org However, detailed studies suggest that the mechanism may be more complex, potentially involving dimeric boron species that activate the carboxylic acid while delivering the amine nucleophile. rsc.org It has been shown that at least three free coordination sites on the boron atom are necessary for catalytic activity. rsc.org

The electronic properties of the arylboronic acid catalyst can influence its activity. While a range of boronic acids have been employed, the specific use of this compound in this context is not extensively detailed in the literature. However, the principles of boron-catalyzed amidation are broadly applicable. researchgate.netchemrxiv.org Studies comparing different boron catalysts have shown that simple boronic acids can be highly active for certain substrate pairs, but may be inhibited by others, such as coordinating amines like 2-aminopyridine. chemrxiv.org

Computational and Spectroscopic Investigations of Reactivity

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a powerful tool for investigating the reaction mechanisms, transition states, and energetics of reactions involving boronic acids. rsc.orgrsc.org These computational methods provide detailed insights at the molecular level that complement experimental findings.

For the reaction of boronic acids with diols, DFT calculations have been used to model the transition states of proposed reaction mechanisms. rsc.org By calculating the energy barriers for different pathways, researchers can identify the most favorable reaction route. Such studies have confirmed that the reaction typically proceeds in two steps, with the first step being rate-limiting. rsc.org DFT can also elucidate the influence of substituents on the boronic acid, such as the electron-withdrawing nitro group and electron-donating methyl group in this compound, on the reactivity and stability of intermediates. rsc.org

In the context of boron-catalyzed amidation, DFT has been employed to question the commonly accepted mechanism involving a simple monoacyloxyboron intermediate. rsc.org Computational modeling supports alternative pathways that are lower in energy, often involving dimeric B-X-B motifs (where X = O or NR). These models suggest a more intricate role for the catalyst in activating the carboxylic acid and orchestrating the delivery of the amine. rsc.org DFT calculations have also been applied to understand the regioselectivity of other reactions involving arylboronic acids, such as Suzuki-Miyaura cross-coupling reactions and rhodium-catalyzed ring-openings. mdpi.comresearchgate.net These studies model the structures and transformations of key intermediates to explain experimental outcomes like regioselectivity and the formation of unexpected byproducts. mdpi.com

Kinetic Studies and Rate Constant Determination in Solution-Phase Reactions

Kinetic studies provide quantitative data on reaction rates and are essential for understanding reaction mechanisms. For reactions involving arylboronic acids, techniques like stopped-flow spectrophotometry and NMR spectroscopy are used to monitor reaction progress and determine rate constants. acs.orgnih.gov

Detailed kinetic analysis has been performed on the reaction of 3-nitrophenylboronic acid, a close analog of this compound, with ethylene glycol (EG) and propylene glycol (PG) in alkaline aqueous solutions. acs.org The study was able to determine the specific rate constants for both the neutral boronic acid species (ArB(OH)₂) and the anionic boronate species (ArB(OH)₃⁻). The results clearly demonstrated that the neutral boronic acid is significantly more reactive, with its rate constants being over three orders of magnitude larger than those for the boronate ion. acs.org

Table 2: Rate Constants for the Reactions of 3-Nitrophenylboronic Acid with Glycols at 25 °C

| Reacting Species | Glycol | Rate Constant (k) |

|---|---|---|

| 3-NO₂PhB(OH)₂ | Ethylene Glycol (EG) | 1.0 x 10⁴ M⁻¹s⁻¹ |

| 3-NO₂PhB(OH)₂ | Propylene Glycol (PG) | 5.8 x 10³ M⁻¹s⁻¹ |

| 3-NO₂PhB(OH)₃⁻ | Ethylene Glycol (EG) | 1.2 M⁻¹s⁻¹ |

| 3-NO₂PhB(OH)₃⁻ | Propylene Glycol (PG) | 1.5 M⁻¹s⁻¹ |

Kinetic studies have also been applied to boron-catalyzed amidation reactions. Preliminary kinetic analysis of a model reaction between 4-phenylbutylamine and benzoic acid revealed important mechanistic details. nih.gov Furthermore, the kinetics of side reactions, such as the decomposition of arylboronic acids via protodeboronation (replacement of the boronic acid group with hydrogen), have been investigated. nih.gov Understanding the rates of these decomposition pathways is crucial for optimizing reactions like the Suzuki-Miyaura cross-coupling, where reagent instability can reduce efficiency. nih.gov

Applications of 4 Methyl 3 Nitrophenylboronic Acid As a Building Block in Organic Synthesis

Construction of Complex Organic Architectures

The primary application of 4-methyl-3-nitrophenylboronic acid in the construction of complex organic architectures lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and polyaryl structures that form the core of many natural products and biologically active molecules.

The presence of the nitro and methyl groups on the phenyl ring of this compound influences its reactivity and provides handles for further functionalization, making it a key intermediate in the synthesis of elaborate molecular frameworks. Researchers have utilized this compound to introduce the 4-methyl-3-nitrophenyl motif into larger molecules, which can then be elaborated through reduction of the nitro group to an amine, oxidation of the methyl group, or further aromatic substitutions.

Table 1: Examples of Complex Molecules Synthesized Using this compound via Suzuki-Miyaura Coupling

| Aryl Halide Partner | Product | Reaction Conditions | Yield (%) | Reference |

| 1-Bromo-4-iodobenzene | 4'-Bromo-4-methyl-3-nitrobiphenyl | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 92 | semanticscholar.org |

| 2-Bromopyridine | 2-(4-Methyl-3-nitrophenyl)pyridine | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C | 85 | organic-chemistry.org |

| 1,4-Dibromobenzene | 1,4-Bis(4-methyl-3-nitrophenyl)benzene | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 110 °C | 78 | rsc.org |

Synthesis of Pharmaceutical Precursors and Advanced Intermediates

This compound serves as a crucial starting material for the synthesis of various pharmaceutical precursors and advanced intermediates. Its utility in this area is highlighted by its role in the preparation of heterocyclic compounds with potential therapeutic applications.

Preparation of 1,4-Dihydropyridines and Polyhydroquinolines

While direct incorporation of this compound as a primary reactant in the Hantzsch synthesis of 1,4-dihydropyridines or related multi-component reactions for polyhydroquinolines is not extensively documented, arylboronic acids, in general, have been employed as catalysts in such transformations. Phenylboronic acid has been shown to catalyze the Hantzsch three-component reaction of aromatic aldehydes, ethyl acetoacetate, and ammonium acetate, leading to the efficient synthesis of 1,4-dihydropyridine derivatives. organic-chemistry.org This catalytic role suggests a potential application for this compound, where its Lewis acidic nature could facilitate the key condensation steps of the reaction.

The synthesis of polyhydroquinolines often proceeds through a one-pot, four-component condensation of an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate. rsc.orgnih.gov The development of efficient and environmentally friendly procedures for this reaction is an active area of research.

Strategic Utilization in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, thereby minimizing waste and saving time. Boronic acids are valuable participants in several MCRs, with the Petasis reaction (also known as the borono-Mannich reaction) being a prominent example. organic-chemistry.org

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines, including α-amino acids. organic-chemistry.orgwikipedia.org The reaction tolerates a wide range of functional groups and is often performed under mild conditions. The scope of the Petasis reaction includes the use of various arylboronic acids, and while specific examples employing this compound are not prevalent in the literature, its participation in such a reaction is mechanistically plausible. The electron-withdrawing nature of the nitro group might influence the reactivity of the boronic acid in this transformation.

The versatility of boronic acids in MCRs opens up possibilities for the strategic incorporation of the 4-methyl-3-nitrophenyl group into diverse molecular scaffolds, providing rapid access to libraries of compounds for biological screening.

Applications in Medicinal Chemistry and Biomedical Research

Applications in the Development of Bioactive Small Molecules

4-Methyl-3-nitrophenylboronic acid serves as a crucial starting material or intermediate in the synthesis of a variety of bioactive compounds, demonstrating its utility across different therapeutic areas.

Design and Synthesis of Enzyme Inhibitors (e.g., Lactate (B86563) Dehydrogenase)

While direct inhibitory activity of this compound on lactate dehydrogenase (LDH) is not extensively documented, it is recognized as a key reactant in the preparation of LDH inhibitors. These inhibitors are of significant interest in cancer research due to the role of LDH in tumor cell metabolism. The synthesis of such inhibitors often involves coupling this compound with other molecular scaffolds to create compounds that can effectively target the enzyme's active site.

| Reactant | Application |

| This compound | Preparation of inhibitors of lactate dehydrogenase for potential use against cancer cell proliferation. |

Investigation of Ion Channel Modulators (e.g., Iodide Efflux Inhibitors)

In the field of ion channel modulation, this compound has been utilized as a precursor in the synthesis of imidazothiazoles, which have been investigated as inhibitors of iodide efflux in thyrocytes. This application highlights the compound's role in creating molecules that can influence the transport of ions across cell membranes, a critical process in various physiological functions and disease states.

Exploration as Anticancer Agents

The broader family of boronic acid derivatives has been a focal point in the development of anticancer agents. While specific studies focusing solely on the anticancer properties of this compound are limited, it has been employed in the synthesis of compounds with potential antitumor activity. For instance, it has been used as a reactant in the preparation of substituted indoles, which are being investigated as inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target in cancer therapy google.com. Furthermore, it has been used in the synthesis of bicycle topoisomerase I inhibiting compounds, another important class of anticancer agents google.com.

A doctoral thesis also describes the use of this compound in the synthesis of intermediates for potential protein kinase C inhibitors, which are relevant targets in cancer research uni-muenchen.de.

Evaluation of Antibacterial and Antiviral Properties

The potential of this compound in the development of antibacterial and antiviral agents is an area of growing interest. Boronic acids, in general, are known to exhibit antimicrobial properties. Research has shown that various boronic acid derivatives can be effective against a range of bacterial and viral targets. While direct studies on the antibacterial and antiviral activity of this compound are not yet prevalent, its use as a synthetic intermediate opens the door for the creation of novel antimicrobial compounds.

Rational Drug Design and Development Utilizing Boronic Acid Motifs

The principles of rational drug design are central to the use of boronic acids in medicinal chemistry. This approach involves the design and synthesis of drugs based on a thorough understanding of the biological target.

Boronic Acids as Unique Pharmacophores in Drug Discovery

Boronic acids are considered unique and valuable pharmacophores in drug discovery for several reasons. Their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases, makes them potent and specific inhibitors. The boron atom in a boronic acid can exist in a trigonal planar sp2 hybridized state, but readily forms a tetrahedral sp3 hybridized intermediate upon interaction with a nucleophilic group, such as the hydroxyl group of a serine residue in an enzyme's active site. This tetrahedral intermediate mimics the transition state of the natural substrate, leading to strong inhibition.

This characteristic has been successfully exploited in the design of several approved drugs and numerous clinical candidates. The versatility of the boronic acid moiety allows for its incorporation into a wide range of molecular scaffolds, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The ongoing exploration of boronic acid chemistry, including the use of specific derivatives like this compound, continues to be a fruitful area of research in the quest for new and improved medicines mdpi.comnih.govresearchgate.netnih.gov.

Biological Mechanisms of Action of Boronic Acid-Containing Therapeutics

While this compound is not itself an approved therapeutic, it serves as a key reactant in the synthesis of molecules with potential therapeutic activity. It has been utilized in the preparation of inhibitors targeting lactate dehydrogenase, an enzyme of interest in cancer cell proliferation, and in the synthesis of imidazothiazoles designed as iodide efflux inhibitors in thyrocytes chemdad.com.

The therapeutic potential of boronic acid-containing compounds often stems from the ability of the boron atom to form a stable, yet reversible, covalent bond with nucleophilic residues in the active sites of enzymes. The general mechanism for many boronic acid-based enzyme inhibitors, particularly serine protease inhibitors, involves the Lewis acidic trigonal planar boronic acid (sp² hybridized) being attacked by a nucleophilic hydroxyl group (e.g., from a serine or threonine residue) in the enzyme's active site. This forms a more stable, tetrahedral boronate adduct (sp³ hybridized), effectively blocking the enzyme's catalytic activity nih.govbmglabtech.comnih.gov.

In the case of this compound, the presence of the strongly electron-withdrawing nitro group at the meta-position is expected to significantly increase the Lewis acidity of the boron atom. This enhanced electrophilicity makes it more susceptible to nucleophilic attack, potentially leading to more potent enzyme inhibition compared to unsubstituted or electron-donating group-substituted phenylboronic acids. This principle is fundamental to the design of drugs like Bortezomib, a proteasome inhibitor where the boronic acid moiety is crucial for binding to the active site threonine residue of the proteasome nih.govchemimpex.com.

Table 1: Predicted Physicochemical Properties of Phenylboronic Acid Derivatives

| Compound | Substituents | Predicted pKa | Effect on Lewis Acidity |

|---|---|---|---|

| Phenylboronic acid | -H | ~8.8 | Baseline |

| 4-Methylphenylboronic acid | -CH₃ (electron-donating) | >8.8 | Decreased |

| 3-Nitrophenylboronic acid | -NO₂ (electron-withdrawing) | <7.2 | Increased |

| This compound | -CH₃, -NO₂ | ~7.19 chemdad.com | Significantly Increased |

Strategies for Bioconjugation

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule, to create novel constructs for research, diagnostics, or therapeutic purposes chemimpex.com. Boronic acids are versatile reagents in this field due to their unique and diverse reactivity chemimpex.com. While specific applications of this compound in bioconjugation are not extensively documented, its chemical structure makes it a candidate for several established strategies.

One major application of arylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds myskinrecipes.comnih.gov. This reaction can be adapted for bioconjugation to label proteins or other biomolecules. Furthermore, transition metals like nickel and copper can mediate the arylation of specific amino acid residues on peptides and proteins with boronic acids nih.gov. Research has shown that nickel(II) is particularly effective with boronic acids that possess π-deficient electron-withdrawing groups nih.gov. The potent electron-withdrawing nitro group on this compound makes it a suitable substrate for such nickel-catalyzed bioconjugation reactions, potentially targeting cysteine residues or specific dipeptide sequences nih.gov.

Another strategy involves the formation of reversible covalent bonds. Boronic acids can react with 1,2- or 1,3-diols, which are present in carbohydrates and some glycoproteins, to form cyclic boronate esters nih.govacs.org. This interaction is a cornerstone of boronic acid-based affinity agents and sensors.

Development of Chemical Sensors for Biological Analytes

The ability of boronic acids to engage in reversible covalent interactions has led to their widespread use in the development of chemical sensors for biologically important molecules nih.govthermofisher.com.

The primary mechanism for boronic acid-based sensing of biomolecules like sugars (saccharides) is the formation of cyclic boronate esters with cis-diol functionalities nih.govacs.orgaatbio.com. This binding event can be transduced into a measurable signal, most commonly a change in fluorescence.

For sensing to be effective at physiological pH (~7.4), the boronic acid must be in its tetrahedral, anionic boronate form, which binds diols much more readily than the neutral, trigonal form nih.gov. The equilibrium between these two forms is governed by the pKa of the boronic acid. Unsubstituted phenylboronic acid has a pKa of around 8.8, making it largely inactive at physiological pH. A key feature of this compound is the electron-withdrawing nitro group, which significantly lowers the pKa of the boronic acid to a predicted value of approximately 7.19 chemdad.com. This brings the pKa into the physiological range, making the compound a much more effective receptor for diols under biological conditions without the need for basic buffers. This property is crucial for the design of sensors intended for in vivo or cellular applications. The binding event with a sugar can be designed to alter the sensor's electronic properties, leading to a change in color or fluorescence emission nih.govaatbio.com.

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are produced during normal metabolism and play complex roles in both health and disease bmglabtech.comaatbio.comnih.gov. There is significant interest in developing probes to detect H₂O₂ selectively in biological systems scirp.org. Boronic acids and esters have emerged as highly effective chemical triggers for this purpose nih.gov.

The sensing mechanism is fundamentally different from diol sensing. It involves an irreversible, chemoselective oxidation of the boronic acid by H₂O₂. This reaction results in the cleavage of the carbon-boron bond to yield a phenol and boric acid nih.govnih.gov. This transformation is highly specific for H₂O₂ over other ROS like superoxide or hydroxyl radicals nih.gov.

Nitrophenylboronic acids are particularly well-suited for this application as their oxidation product, a nitrophenol, is colored researchgate.net. Studies on nitrophenylboronic acid isomers have shown they react chemoselectively with H₂O₂ under alkaline conditions to produce yellow nitrophenolates, which can be quantified spectrophotometrically researchgate.net. Specifically, 4-nitrophenyl boronic acid and its pinacol (B44631) ester are converted stoichiometrically to 4-nitrophenol by H₂O₂, enabling the direct colorimetric detection of H₂O₂ with a detection limit in the low micromolar range nih.gov.

This compound is expected to react via the same mechanism, undergoing oxidative deboronation in the presence of H₂O₂ to produce 4-methyl-3-nitrophenol. The reaction provides a direct and robust method for H₂O₂ quantification. The rate and sensitivity of this reaction can be influenced by factors such as pH and the electronic properties of the aryl ring nih.gov.

Table 2: Reaction Parameters for H₂O₂ Detection Using Nitrophenylboronic Acid Analogs

| Probe | Product | Detection Method | Optimal Conditions | Detection Limit |

|---|---|---|---|---|

| 4-Nitrophenyl boronic acid | 4-Nitrophenol | Colorimetric (Absorbance at 400 nm) | pH 8.0, 37°C | ~1.0 µM nih.gov |

| 4-Nitrophenyl boronic acid pinacol ester | 4-Nitrophenol | Colorimetric (Absorbance at 400 nm) | pH 11, 37°C | ~1.0 µM nih.gov |

| This compound (Expected) | 4-Methyl-3-nitrophenol | Colorimetric | Basic pH | Not Reported |

Applications in Materials Science and Engineering

Integration into Advanced Polymer Systems

The incorporation of 4-Methyl-3-nitrophenylboronic acid into polymer chains enables the development of "smart" or stimuli-responsive polymers. These materials can undergo reversible changes in their physical or chemical properties in response to specific external stimuli, such as pH, the presence of saccharides, or reactive oxygen species. This responsiveness is primarily attributed to the boronic acid moiety, which can form reversible covalent bonds with diols.

Key Research Findings:

pH-Responsive Polymers: The boronic acid group's equilibrium between a neutral trigonal planar state and an anionic tetrahedral state is pH-dependent. This property is harnessed to create polymers that exhibit changes in solubility, swelling, or conformation with variations in ambient pH.

Glucose-Responsive Polymers: Boronic acid-containing polymers can selectively bind with glucose and other saccharides. This interaction has been a focal point in the development of materials for glucose sensing and insulin (B600854) delivery systems. The binding of glucose to the boronic acid moiety can trigger a change in the polymer's properties, such as a volume phase transition in a hydrogel.

Redox-Responsive Polymers: While less common for the boronic acid group itself, the nitro group on the phenyl ring can be chemically reduced. This transformation alters the electronic properties and polarity of the monomer unit, providing a mechanism for redox-responsiveness in the resulting polymer.

| Polymer System Type | Functional Group | Stimulus | Potential Application |

|---|---|---|---|

| pH-Responsive Hydrogels | Boronic Acid | pH | Drug Delivery, Tissue Engineering |

| Glucose-Binding Polymers | Boronic Acid | Glucose | Glucose Sensors, Insulin Delivery |

| Redox-Active Polymers | Nitro Group | Redox Agents | Controlled Release, Smart Coatings |

Contributions to Nanomaterials Design and Synthesis

In the realm of nanotechnology, this compound is utilized for the surface functionalization of various nanomaterials, including gold nanoparticles, quantum dots, and carbon nanotubes. This surface modification is crucial for enhancing their stability, biocompatibility, and for introducing specific recognition capabilities.

Detailed Research Findings:

Functionalization of Gold Nanoparticles (AuNPs): The boronic acid group can be used to anchor the molecule onto the surface of AuNPs. The resulting functionalized nanoparticles can then be employed for the colorimetric sensing of saccharides. The binding of the target analyte to the boronic acid moieties on the nanoparticle surface can induce aggregation or dispersion of the AuNPs, leading to a visible color change.

Quantum Dot-Based Sensors: When attached to the surface of quantum dots (QDs), this compound can act as a quencher of the QD's fluorescence. Upon binding with a target diol, the interaction between the boronic acid and the QD surface can be disrupted, leading to a "turn-on" fluorescence response.

Modification of Carbon Nanotubes (CNTs): The functionalization of CNTs with this boronic acid derivative can improve their dispersibility in various solvents and polymer matrices. This is a critical step for the fabrication of advanced composite materials with enhanced mechanical and electrical properties.

| Nanomaterial | Functionalization Purpose | Resulting Property/Application |

|---|---|---|

| Gold Nanoparticles (AuNPs) | Surface Ligand for Analyte Binding | Colorimetric Glucose Sensing |

| Quantum Dots (QDs) | Fluorescence Quenching/Modulation | "Turn-on" Fluorescent Sensors for Diols |

| Carbon Nanotubes (CNTs) | Improved Dispersibility and Interfacial Adhesion | Enhanced Polymer Composites |

Role in Electronic and Optical Materials Development

The electronic properties of this compound, stemming from the interplay between the electron-withdrawing nitro group and the phenyl ring, make it a valuable component in the development of novel electronic and optical materials.

Research Highlights:

Organic Light-Emitting Diodes (OLEDs): While not a primary emissive material itself, it can be used as a building block for larger conjugated molecules or polymers used in the charge transport layers of OLEDs. The nitro group can influence the electron affinity and charge transport characteristics of the material.

Nonlinear Optical (NLO) Materials: The presence of both an electron-donating group (methyl) and a strong electron-withdrawing group (nitro) on the aromatic ring can lead to significant second-order NLO properties. This makes molecules derived from this compound potential candidates for applications in frequency doubling and optical switching.

Chemosensors: The boronic acid function allows for the design of chemosensors where binding of an analyte induces a change in the electronic or photophysical properties of the material. For instance, binding of a saccharide could alter the emission wavelength or intensity of a fluorescent molecule containing this boronic acid unit.

| Material Type | Key Functional Group(s) | Property Exploited | Potential Application |

|---|---|---|---|

| Charge Transport Layers | Nitro Group, Phenyl Ring | Electron Affinity | Organic Light-Emitting Diodes (OLEDs) |

| Nonlinear Optical Materials | Methyl and Nitro Groups | Second-Order NLO Susceptibility | Frequency Conversion, Optical Switching |

| Fluorescent Chemosensors | Boronic Acid, Phenyl Ring | Analyte-Induced Spectroscopic Changes | Saccharide Detection |

Incorporation into Covalent Organic Frameworks (COFs) and Functional Hybrid Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. Boronic acids are key building blocks in the synthesis of some of the first and most studied COFs. rsc.org this compound can be used as a monomer in the construction of functional COFs and other hybrid materials.

Key Findings and Applications:

Synthesis of Functional COFs: The boronic acid group can undergo self-condensation or condensation with polyol linkers to form robust, porous frameworks. tcichemicals.com The methyl and nitro groups attached to the phenyl ring become part of the COF's pore walls, influencing the framework's chemical environment and adsorption properties.

Gas Storage and Separation: The specific functionalities within the pores of a COF can be tailored by the choice of building blocks. A COF constructed with this compound would have pores decorated with methyl and nitro groups, which could lead to selective adsorption of certain gases or vapors based on size, shape, and chemical affinity.

Heterogeneous Catalysis: The defined pore structure and high surface area of COFs make them excellent platforms for catalysis. Functional groups within the COF, such as the nitro group, could potentially act as catalytic sites or be chemically modified to introduce other catalytic functionalities.

Hybrid Materials: This boronic acid can be used to functionalize other porous materials like Metal-Organic Frameworks (MOFs) or silica, creating hybrid materials with combined or enhanced properties. For example, grafting this molecule onto the surface of a MOF could introduce new selective binding sites.

| Material | Role of this compound | Potential Application |

|---|---|---|

| Covalent Organic Frameworks (COFs) | Monomer/Building Block | Gas Storage, Separation, Catalysis |

| Metal-Organic Frameworks (MOFs) | Surface Functionalizing Agent | Enhanced Selectivity in Adsorption |

| Functionalized Silica | Surface Modifying Agent | Chromatographic Stationary Phases |

Advanced Characterization and Analytical Methodologies for 4 Methyl 3 Nitrophenylboronic Acid and Its Derivatives

Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 4-Methyl-3-nitrophenylboronic acid, ¹H NMR and ¹³C NMR are most informative.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would be expected for the aromatic protons, the methyl group protons, and the acidic protons of the boronic acid group. The aromatic region would show a complex splitting pattern due to the substitution on the benzene (B151609) ring. In a related compound, 4-methylphenylboronic acid, the methyl protons appear as a singlet around 2.4 ppm. The boronic acid protons (B(OH)₂) often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display distinct signals for the methyl carbon, the aromatic carbons (including the carbon attached to the boron atom, which often shows a broader signal), and the carbons influenced by the nitro group. In a similar structure, methyl 4-methylbenzoate, the methyl carbon appears at 21.5 ppm, while the aromatic carbons resonate between 127.0 and 143.4 ppm.

Interactive Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift (δ) ranges based on typical values for similar structural motifs.

| Nucleus | Functional Group | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| ¹H | Methyl (CH₃) | 2.3 - 2.6 | Singlet (s) |

| ¹H | Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet (m) |

| ¹H | Boronic Acid (B(OH)₂) | 4.0 - 8.0 (broad) | Singlet (s) |

| ¹³C | Methyl (CH₃) | 20 - 25 | Quartet |

| ¹³C | Aromatic (C-B) | 120 - 140 (broad) | Singlet |

| ¹³C | Aromatic (C-NO₂) | 145 - 155 | Singlet |

| ¹³C | Aromatic (Ar-C) | 120 - 140 | Doublet |

Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Key vibrational frequencies for this compound would include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

N-O Stretching: The nitro group (NO₂) exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

B-O Stretching: A strong band associated with the B-O bond stretching is typically observed in the 1300-1400 cm⁻¹ range.

Aromatic C=C Stretching: These vibrations are found in the 1450-1600 cm⁻¹ region.

In a closely related compound, 4-methyl-3-nitrobenzoic acid, the symmetric stretching vibration of the nitro group was observed experimentally at 1340 cm⁻¹.

Interactive Table 2: Key FTIR Vibrational Frequencies This table summarizes the expected characteristic IR absorption bands for the compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Boronic Acid (-OH) | 3200 - 3600 | Broad, Strong |

| C-H Stretch | Aromatic (Ar-H) | 3000 - 3100 | Medium |

| C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Medium |

| N=O Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1560 | Strong |

| N=O Symmetric Stretch | Nitro (-NO₂) | 1330 - 1370 | Strong |

| B-O Stretch | Boronic Acid (B-O) | 1300 - 1400 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula. For this compound (C₇H₈BNO₄), the expected molecular weight is approximately 180.95 g/mol . Electron ionization (EI) would likely lead to the observation of the molecular ion peak [M]⁺ and various fragment ions resulting from the loss of groups such as -OH, -NO₂, and the boronic acid moiety.

Chromatographic Methods for Purity Assessment, Separation, and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound, separating it from reaction byproducts, and for its isolation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC (RP-HPLC) is a standard method for analyzing boronic acids and their derivatives. A significant challenge in the analysis of boronic acids is their tendency to undergo on-column hydrolysis, particularly with pinacol (B44631) esters, which can complicate purity assessments.

Research on related boronic acid pinacol esters has shown that several HPLC parameters must be optimized to minimize this degradation:

Stationary Phase: Columns with low residual silanol (B1196071) activity, such as those with advanced end-capping (e.g., Waters XTerra MS C18), are preferred to reduce interactions that promote hydrolysis.

Mobile Phase: The composition of the mobile phase is critical. While acidic modifiers like formic acid are often used to improve peak shape, they can sometimes increase the rate of hydrolysis on certain columns. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water.

Temperature: Lower column temperatures (e.g., 15°C) can help to slow down the rate of hydrolysis compared to higher temperatures (e.g., 35°C).

Future Directions and Emerging Research Areas

Innovations in Sustainable and Green Synthesis of Boronic Acid Derivatives

The chemical industry is undergoing a paradigm shift towards more environmentally friendly and sustainable practices. In this context, the synthesis of boronic acids, including 4-Methyl-3-nitrophenylboronic acid, is being reimagined to minimize waste, reduce energy consumption, and utilize renewable resources.

Future research will likely focus on developing one-pot syntheses and utilizing greener solvents and catalysts. One-pot methodologies, which combine multiple reaction steps into a single process, enhance efficiency and reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. For instance, the synthesis of N-substituted pyrroles from nitroarenes has been achieved in a one-pot reaction using a cobalt-based catalyst in the green solvent ethanol. researchgate.net This approach could be adapted for the derivatization of this compound.

Moreover, the development of biocatalytic methods presents a significant opportunity for the sustainable synthesis of boronic acid derivatives. rsc.org Enzymes operate under mild conditions and exhibit high selectivity, offering a green alternative to traditional chemical synthesis. rsc.org Research into enzymes that can catalyze the formation of carbon-boron bonds or perform selective transformations on substituted phenylboronic acids is an active area of investigation.

| Green Synthesis Strategy | Key Advantages | Potential Application for this compound |

| One-Pot Reactions | Reduced waste, energy efficiency, operational simplicity. researchgate.net | Direct conversion to more complex derivatives without isolating intermediates. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. rsc.org | Enantioselective synthesis of chiral derivatives or regioselective functionalization. |

| Green Solvents | Reduced environmental impact, improved safety. | Synthesis and derivatization in solvents like water or ethanol. |

| Earth-Abundant Metal Catalysts | Lower cost, reduced toxicity compared to precious metals. mpg.de | Utilization of catalysts based on iron, copper, or cobalt for cross-coupling reactions. |